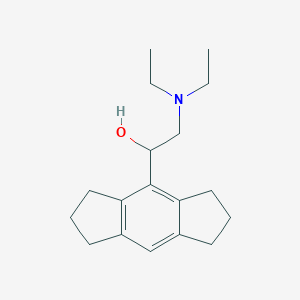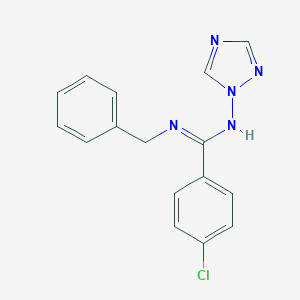
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol, also known as DHIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHIE is a chiral compound, meaning that it exists in two mirror-image forms, and its synthesis method is complex.
Wirkmechanismus
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's mechanism of action is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been shown to have a range of biochemical and physiological effects, including antidepressant, anxiolytic, and anti-inflammatory effects. It has also been shown to improve cognitive function and reduce oxidative stress. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has several advantages for lab experiments, including its high affinity for the serotonin transporter and sigma-1 receptor, its potential use as a PET radiotracer, and its ability to modulate neurotransmission. However, 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's complex synthesis method and limited availability may pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol research, including the investigation of its potential use in the treatment of depression, anxiety, and other psychiatric disorders. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's potential as a PET radiotracer for imaging the serotonin transporter and sigma-1 receptor also warrants further investigation. Additionally, the development of new and improved synthesis methods for 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol may increase its availability and facilitate further research.
Synthesemethoden
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol is synthesized through a multi-step process that involves the reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-one with diethylamine and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol. This synthesis method has been optimized over the years to improve the yield and purity of 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been investigated for its potential applications in various scientific research fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, both of which are involved in the regulation of mood, anxiety, and cognition. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Eigenschaften
Produktname |
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-(diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol |
InChI |
InChI=1S/C18H27NO/c1-3-19(4-2)12-17(20)18-15-9-5-7-13(15)11-14-8-6-10-16(14)18/h11,17,20H,3-10,12H2,1-2H3 |
InChI-Schlüssel |
TZMIDECIDAQOHS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C1=C2CCCC2=CC3=C1CCC3)O |
Kanonische SMILES |
CCN(CC)CC(C1=C2CCCC2=CC3=C1CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)